molecular formula C16H24N4O4S B12391766 (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Cat. No.: B12391766
M. Wt: 368.5 g/mol
InChI Key: XXKUWDIUUZIARI-LBPRGKRZSA-N
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Description

(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine is a complex organic compound that features a thiazole ring, a piperidine ring, and an L-leucine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the incorporation of the L-leucine moiety. Common reagents used in these steps include thionyl chloride, piperidine, and L-leucine. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic natural substrates.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring provides structural stability. The L-leucine moiety can enhance the compound’s affinity for biological targets, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-valine
  • (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-isoleucine
  • (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-phenylalanine

Uniqueness

Compared to these similar compounds, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine stands out due to its specific combination of functional groups, which can result in unique biological activities and chemical reactivity. The presence of the L-leucine moiety may also confer specific binding properties that are not observed with other amino acid derivatives.

Properties

Molecular Formula

C16H24N4O4S

Molecular Weight

368.5 g/mol

IUPAC Name

(2S)-4-methyl-2-[[4-(1,3-thiazol-2-ylcarbamoyl)piperidine-1-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C16H24N4O4S/c1-10(2)9-12(14(22)23)18-16(24)20-6-3-11(4-7-20)13(21)19-15-17-5-8-25-15/h5,8,10-12H,3-4,6-7,9H2,1-2H3,(H,18,24)(H,22,23)(H,17,19,21)/t12-/m0/s1

InChI Key

XXKUWDIUUZIARI-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2

Origin of Product

United States

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